molecular formula C25H31O2P B12879988 Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine

Cat. No.: B12879988
M. Wt: 394.5 g/mol
InChI Key: XHPQRPOWUZBCCD-UHFFFAOYSA-N
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Description

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is a chemical compound known for its unique structure and properties. It is primarily used in research and experimental applications, particularly in the field of catalysis and ligand chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine typically involves the reaction of dibenzo[d,f][1,3]dioxepin with dicyclohexylphosphine under specific conditions. The reaction is usually carried out in the presence of a base and a suitable solvent, such as tetrahydrofuran (THF), at elevated temperatures .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions include phosphine oxides and substituted derivatives of the original compound .

Mechanism of Action

The mechanism by which Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine exerts its effects involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic processes, facilitating chemical reactions by lowering the activation energy and increasing reaction rates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dicyclohexyl(dibenzo[d,f][1,3]dioxepin-1-yl)phosphine is unique due to its specific combination of a phosphine group with a dibenzo[d,f][1,3]dioxepin structure. This unique structure allows it to form stable complexes with metal ions, making it highly valuable in catalysis and ligand chemistry .

Properties

Molecular Formula

C25H31O2P

Molecular Weight

394.5 g/mol

IUPAC Name

benzo[d][1,3]benzodioxepin-1-yl(dicyclohexyl)phosphane

InChI

InChI=1S/C25H31O2P/c1-3-10-19(11-4-1)28(20-12-5-2-6-13-20)24-17-9-16-23-25(24)21-14-7-8-15-22(21)26-18-27-23/h7-9,14-17,19-20H,1-6,10-13,18H2

InChI Key

XHPQRPOWUZBCCD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)P(C2CCCCC2)C3=CC=CC4=C3C5=CC=CC=C5OCO4

Origin of Product

United States

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